3,5,8-Tribromo-1,10-phenanthroline
Description
3,5,8-Tribromo-1,10-phenanthroline (CAS: 202601-20-5) is a halogenated derivative of 1,10-phenanthroline, a heterocyclic ligand widely used in coordination chemistry and materials science. The compound features bromine substituents at the 3rd, 5th, and 8th positions of the phenanthroline backbone. Its synthesis involves bromination of 1,10-phenanthroline using bromine in the presence of thionyl chloride (SOCl₂), achieving moderate efficiency . The bromination pattern enhances electron-withdrawing properties, influencing its redox behavior and metal-binding capabilities .
Properties
CAS No. |
202601-20-5 |
|---|---|
Molecular Formula |
C12H5Br3N2 |
Molecular Weight |
416.89 g/mol |
IUPAC Name |
3,5,8-tribromo-1,10-phenanthroline |
InChI |
InChI=1S/C12H5Br3N2/c13-7-1-6-2-10(15)9-3-8(14)5-17-12(9)11(6)16-4-7/h1-5H |
InChI Key |
YUXPXZRZVBBCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C3=C(C2=NC=C1Br)N=CC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. A novel and efficient method uses sulfur dichloride (SCl2) as a catalyst. The reaction is carried out in the presence of pyridine, yielding the desired brominated product . This method is preferred over traditional multi-step processes due to its simplicity and higher yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sulfur dichloride as a catalyst suggests potential scalability for industrial applications. The process’s efficiency and reduced environmental impact make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5,8-Tribromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It participates in C-C and C-Het coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Coupling Reactions: Often require palladium or copper catalysts and appropriate ligands.
Major Products:
Substitution Reactions: Yield various substituted phenanthroline derivatives.
Coupling Reactions:
Scientific Research Applications
3,5,8-Tribromo-1,10-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a DNA intercalator and cleaving agent.
Medicine: Explored for its role in photodynamic therapy (PDT) and as a redox catalyst.
Industry: Utilized in the development of sensors for cations, anions, and other small molecules.
Mechanism of Action
The mechanism of action of 3,5,8-Tribromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to intercalation or cleavage. The compound’s bromine atoms enhance its reactivity and binding affinity, making it effective in various applications .
Comparison with Similar Compounds
Comparison with Similar Brominated Phenanthrolines
Key Observations:
- Synthetic Efficiency : Tetrabrominated derivatives (e.g., 3,5,6,8-tetrabromo) require harsher conditions and exhibit lower yields (52%) compared to tribrominated analogs .
- Substituent Effects : The 3,5,8-tribromo derivative balances steric hindrance and electronic effects, enabling versatile coordination chemistry, whereas tetrabromo derivatives may face solubility challenges .
Electrochemical and Reactivity Profiles
Brominated phenanthrolines exhibit distinct redox potentials and substitution reactivities:
Electrochemical Behavior:
- 3,5,8-Tribromo-1,10-phenanthroline : Bromine substituents lower the HOMO energy, enhancing oxidative stability. Cyclic voltammetry shows irreversible oxidation peaks due to bromide loss .
- 3,8-Dibromo-1,10-phenanthroline : Exhibits reversible redox behavior, making it suitable for electrochemical sensors .
- 3-Bromo-1,10-phenanthroline : Less electron-withdrawing, enabling easier functionalization via cross-coupling reactions .
Substitution Reactivity:
- The 3,5,8-tribromo derivative undergoes selective substitution at the 5-position under mild conditions, whereas 3,8-dibromo derivatives react preferentially at the 3-position .
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